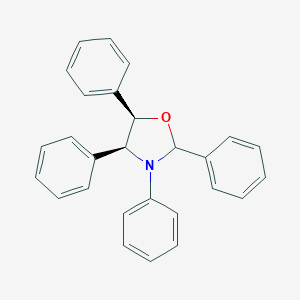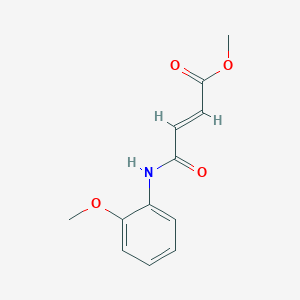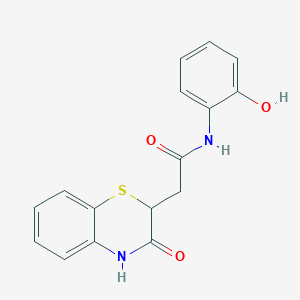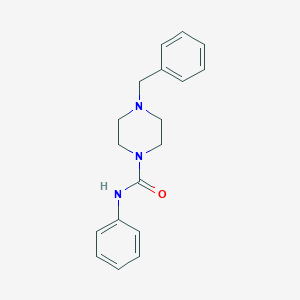
2,3,4,5-Tetraphenyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetraphenyl-1,3-oxazolidine is a heterocyclic organic compound that has been widely used in scientific research. It is a cyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetraphenyl-1,3-oxazolidine is not fully understood. However, it is believed to interact with various biomolecules in the body, including proteins and nucleic acids. This interaction can result in changes in the structure and function of these biomolecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
2,3,4,5-Tetraphenyl-1,3-oxazolidine has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, it has been found to have antimicrobial activity, making it useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,3,4,5-Tetraphenyl-1,3-oxazolidine in lab experiments is its versatility. It can be used in a wide range of reactions and has been found to be a useful building block in the synthesis of various organic compounds. However, one limitation of using this compound is its cost. It can be relatively expensive to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2,3,4,5-Tetraphenyl-1,3-oxazolidine. One area of interest is in the development of new pharmaceuticals. This compound has been found to have anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of various diseases. Additionally, it may be useful in the development of new agrochemicals, as it has been shown to have herbicidal activity. Further research is needed to fully understand the potential applications of this compound in various fields.
In conclusion, 2,3,4,5-Tetraphenyl-1,3-oxazolidine is a valuable tool for researchers in various fields. Its unique properties make it a useful building block in the synthesis of various organic compounds, and its biochemical and physiological effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of 2,3,4,5-Tetraphenyl-1,3-oxazolidine can be achieved through a variety of methods. One common approach is the reaction of phenyl isocyanate with benzaldehyde in the presence of a catalyst. This reaction results in the formation of the cyclic amine, which can be purified through various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetraphenyl-1,3-oxazolidine has been used extensively in scientific research due to its unique properties. One of the major applications of this compound is in the field of organic synthesis. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C27H23NO |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(4S,5R)-2,3,4,5-tetraphenyl-1,3-oxazolidine |
InChI |
InChI=1S/C27H23NO/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-27(23-17-9-3-10-18-23)28(25)24-19-11-4-12-20-24/h1-20,25-27H/t25-,26+,27?/m0/s1 |
InChI-Schlüssel |
BZQJXORAIOYPSZ-AJRFNQODSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C2C(OC(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(OC(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)



![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)

![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)




